molecular formula C18H22N2O2S B5366700 8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 904696-63-5

8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B5366700
CAS RN: 904696-63-5
M. Wt: 330.4 g/mol
InChI Key: AVCTZXYTOMKYBI-UHFFFAOYSA-N
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Description

The compound 8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane is a novel chemical entity that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and microbial growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to reduce inflammation and microbial growth in animal models, suggesting potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The compound 8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for lab experiments, including its stability and ease of synthesis. However, its limited solubility in aqueous solutions may pose a challenge for certain experiments.

Future Directions

There are several future directions for research on 8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane. These include further elucidation of its mechanism of action, exploration of its potential therapeutic applications in various disease models, and optimization of its chemical structure to improve its efficacy and pharmacokinetic properties.
In conclusion, the compound this compound is a novel chemical entity that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutics for various diseases.

Synthesis Methods

The synthesis of 8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane involves several steps, including the reaction of 4-methylphenyl isothiocyanate with 2-amino-1,3-thiazole, followed by the reaction of the resulting product with 1,4-dioxa-8-azaspiro[4.5]decane. The final compound is obtained through purification and isolation processes.

Scientific Research Applications

The compound 8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane has shown potential in various scientific research applications, including drug discovery and development. It has been shown to exhibit anti-inflammatory, antifungal, and antibacterial properties, making it a promising candidate for the development of new therapeutics.

properties

IUPAC Name

8-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-2-4-15(5-3-14)17-19-16(13-23-17)12-20-8-6-18(7-9-20)21-10-11-22-18/h2-5,13H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCTZXYTOMKYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CN3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142245
Record name 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[[2-(4-methylphenyl)-4-thiazolyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904696-63-5
Record name 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[[2-(4-methylphenyl)-4-thiazolyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904696-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[[2-(4-methylphenyl)-4-thiazolyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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